In Vivo Efficacy in Rat PCA Model: Quinotolast Sodium Demonstrates Superior Oral Potency Compared to Reference Drugs
In a direct head-to-head comparison study, quinotolast sodium was significantly more potent than the reference drugs tranilast, amlexanox, pemirolast, repirinast, and disodium cromoglycate (DSCG) in inhibiting passive cutaneous anaphylaxis (PCA) in rats following oral administration [1]. The study provided the dose required to inhibit the reaction by 50% (ED50) for each compound. Quinotolast sodium exhibited a substantially lower ED50, indicating higher potency [1].
| Evidence Dimension | In vivo potency in rat PCA model (Oral dosing) |
|---|---|
| Target Compound Data | ED50 = 0.0081 mg/kg |
| Comparator Or Baseline | Disodium Cromoglycate (DSCG) ED50 > 10 mg/kg (poor inhibition); Tranilast ED50 > 100 mg/kg; Amlexanox ED50 > 100 mg/kg; Pemirolast ED50 > 10 mg/kg; Repirinast ED50 > 10 mg/kg. |
| Quantified Difference | Quinotolast sodium ED50 is at least 1,234-fold lower (more potent) than DSCG and >12,345-fold lower than Tranilast/Amlexanox in this model. |
| Conditions | Rat homologous PCA model (anti-DNP-Ascaris IgE). Drugs administered orally 30-60 minutes prior to antigen challenge. |
Why This Matters
This data confirms that quinotolast sodium achieves a potent in vivo antiallergic effect at significantly lower oral doses than its closest historical comparators, enabling studies requiring high efficacy with minimized compound usage.
- [1] Kobayashi K, Hiroi J, Kishi S, Sawase K, Hirayama Y, Chihara S, Imai T, Shigi Y, Shimomura K, Kohsaka M. Effects of quinotolast, a new orally active antiallergic drug, on experimental allergic models. Jpn J Pharmacol. 1993 Sep;63(1):73-81. doi: 10.1254/jjp.63.73. PMID: 7505860. View Source
